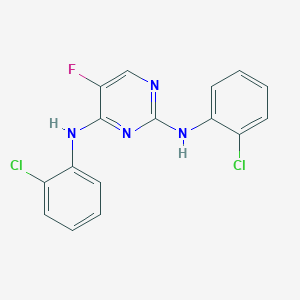
2,4-Pyrimidinediamine, N,N'-bis(2-chlorophenyl)-5-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pyrimidinediamine, N,N’-bis(2-chlorophenyl)-5-fluoro- is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a pyrimidine ring substituted with two amino groups at positions 2 and 4, two chlorophenyl groups at the nitrogen atoms, and a fluorine atom at position 5. Its unique structure lends itself to a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, N,N’-bis(2-chlorophenyl)-5-fluoro- typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Substitution Reactions:
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via nucleophilic aromatic substitution reactions.
Fluorination: The fluorine atom at position 5 can be introduced using electrophilic fluorination reagents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Pyrimidinediamine, N,N’-bis(2-chlorophenyl)-5-fluoro- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl groups can undergo further substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Pyrimidinediamine, N,N’-bis(2-chlorophenyl)-5-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2,4-Pyrimidinediamine, N,N’-bis(2-chlorophenyl)-5-fluoro- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Pyrimidinediamine, N,N’-bis(4-chlorophenyl)-: Similar structure but with chlorophenyl groups at different positions.
2,4-Pyrimidinediamine, N,N’-bis(2,4-dichlorophenyl)-: Contains additional chlorine atoms on the phenyl rings.
2,4-Pyrimidinediamine, N,N’-bis(2-bromophenyl)-: Bromine atoms instead of chlorine.
Uniqueness
2,4-Pyrimidinediamine, N,N’-bis(2-chlorophenyl)-5-fluoro- is unique due to the presence of the fluorine atom at position 5, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
312616-72-1 |
|---|---|
Molecular Formula |
C16H11Cl2FN4 |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
2-N,4-N-bis(2-chlorophenyl)-5-fluoropyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H11Cl2FN4/c17-10-5-1-3-7-13(10)21-15-12(19)9-20-16(23-15)22-14-8-4-2-6-11(14)18/h1-9H,(H2,20,21,22,23) |
InChI Key |
KXCIDHRTBRMANB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC=C2F)NC3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


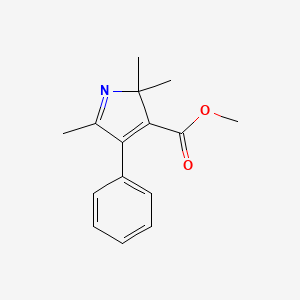
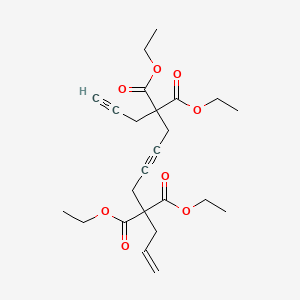
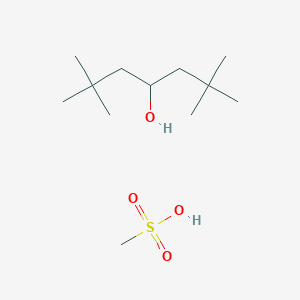
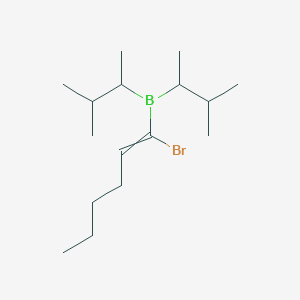
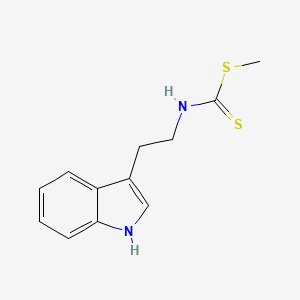
![5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate](/img/structure/B12575780.png)
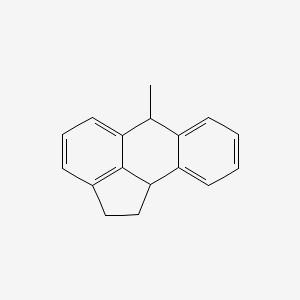
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2-iodo-1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B12575796.png)
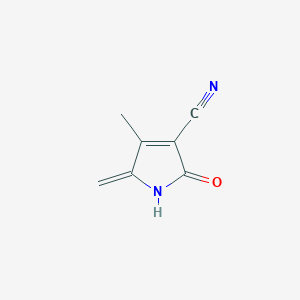
![2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine](/img/structure/B12575808.png)
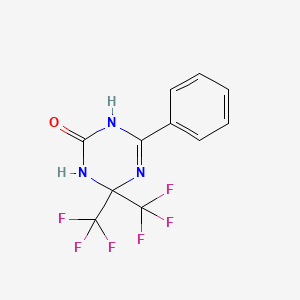
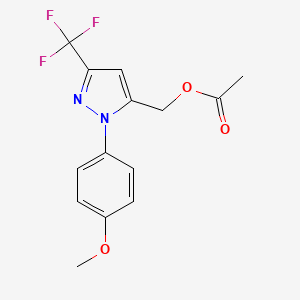
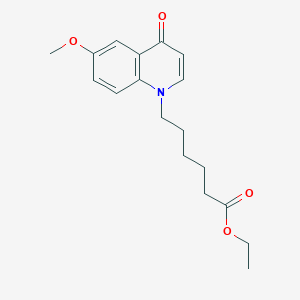
amino}acetic acid](/img/structure/B12575828.png)
